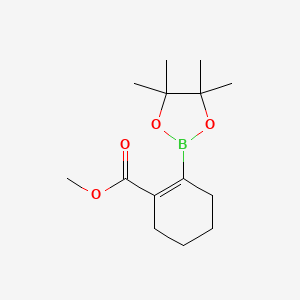
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in synthetic organic chemistry.
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to functionalize deboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows for the creation of complex organic compounds from simpler building blocks .
Action Environment
The action of 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic Acid Pinacol Ester is influenced by environmental factors such as pH. The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. This compound is known to participate in catalytic protodeboronation reactions, which are essential for the synthesis of complex organic molecules . The interactions between this compound and biomolecules are primarily based on its ability to form stable boron-oxygen bonds, which are crucial for its reactivity and stability in biochemical environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can affect the oxidative stress response in cells, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s boronic ester group is particularly reactive, allowing it to form covalent bonds with active site residues of enzymes, thereby modulating their activity . This mechanism is crucial for its role in synthetic organic chemistry and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can be used to modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, with potential implications for drug development and therapeutic interventions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester typically involves the reaction of 2-(Methoxycarbonyl)-1-cyclohexene with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the boronic ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and drug delivery systems.
Medicine: Its derivatives are explored for potential therapeutic applications, including cancer treatment and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in similar coupling reactions.
4-(Trifluoromethyl)phenylboronic acid pinacol ester: Known for its stability and reactivity in organic synthesis.
Alkylboronic esters: These compounds are also used in various organic transformations and share similar reactivity patterns.
Uniqueness
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester is unique due to its specific structure, which combines a cyclohexene ring with a methoxycarbonyl group and a boronic ester. This combination provides distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-13(2)14(3,4)19-15(18-13)11-9-7-6-8-10(11)12(16)17-5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRUKXSEUJSVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
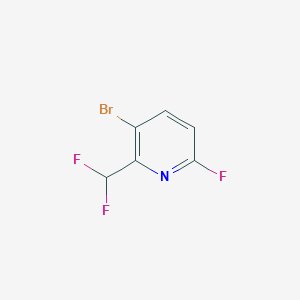
![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)
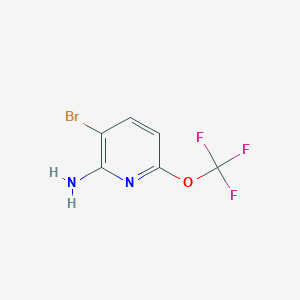
![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)
![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)
![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)
![6,8-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306130.png)
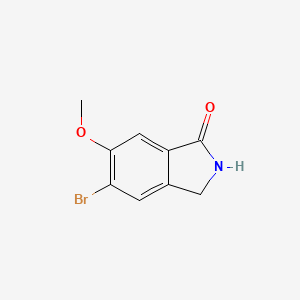
![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)
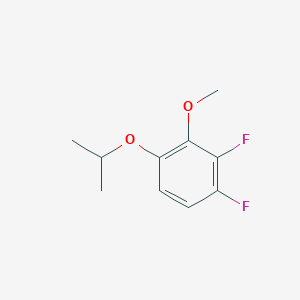
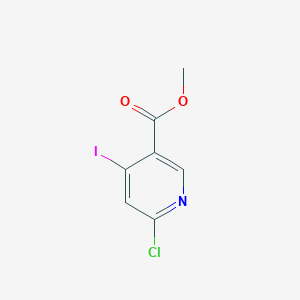
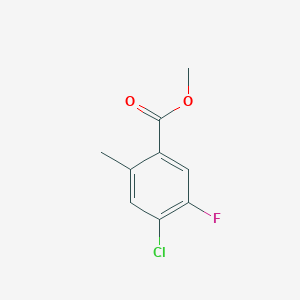
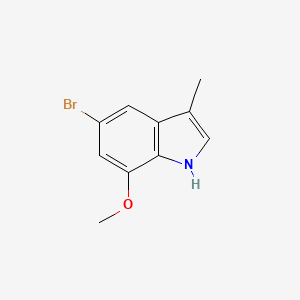
![Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6306201.png)
